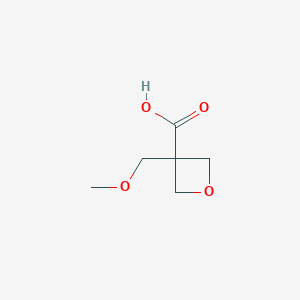

3-(Methoxymethyl)oxetane-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Methoxymethyl)oxetane-3-carboxylic acid is a chemical compound with the CAS Number: 2416236-60-5 . It has a molecular weight of 146.14 . It is in liquid form .

Synthesis Analysis

The synthesis of oxetanes such as 3-(Methoxymethyl)oxetane-3-carboxylic acid often involves the opening of an epoxide ring with a trimethyloxosulfonium ylide . By increasing the equivalents of trimethyloxosulfonium iodide, the oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Molecular Structure Analysis

The IUPAC name for this compound is 3-(methoxymethyl)oxetane-3-carboxylic acid . The InChI code for this compound is 1S/C6H10O4/c1-9-2-6(5(7)8)3-10-4-6/h2-4H2,1H3,(H,7,8) .Chemical Reactions Analysis

The formation of the oxetane ring from an epoxide requires 13-17 kcal/mol activation energy, therefore, moderate heating is required . Subsequent ring-expansion barriers were calculated for oxetane to THF at 25 kcal·mol−1 and THF to tetrahydropyran (THP) at 38 kcal·mol−1 .Physical And Chemical Properties Analysis

The physical form of 3-(Methoxymethyl)oxetane-3-carboxylic acid is liquid . It is stored at a temperature of 4°C .Applications De Recherche Scientifique

- Oxetane Ring-Opening Polymerization : 3-(Methoxymethyl)oxetane-3-carboxylic acid can serve as a monomer in ring-opening polymerization reactions. The oxetane ring opens, leading to the formation of high-performance polymers with unique properties, such as thermal stability and mechanical strength. Researchers explore its use in designing novel materials for coatings, adhesives, and composites .

- Prodrug Design : Scientists investigate prodrugs—compounds that transform into active drugs in vivo. By attaching 3-(Methoxymethyl)oxetane-3-carboxylic acid to therapeutic agents, they enhance drug solubility, stability, and controlled release. These prodrugs can improve drug delivery, targeting specific tissues or cells .

- Building Block for Complex Molecules : Researchers utilize 3-(Methoxymethyl)oxetane-3-carboxylic acid as a versatile building block in organic synthesis. It participates in various reactions, including esterification, amidation, and cyclization, leading to the creation of intricate chemical structures .

- Sustainable Solvents : The compound’s low toxicity and biodegradability make it suitable for green chemistry applications. It serves as a solvent or co-solvent in environmentally friendly processes, reducing the environmental impact of chemical reactions .

- Pesticide Formulation : Researchers explore 3-(Methoxymethyl)oxetane-3-carboxylic acid derivatives as components in pesticide formulations. These derivatives enhance pesticide stability, solubility, and targeted release, improving crop protection strategies .

- Contrast Agents : The compound’s functional groups can be modified to create imaging contrast agents. These agents enhance the visibility of specific tissues or organs during medical imaging (e.g., MRI or CT scans). Researchers investigate its potential in non-invasive diagnostics .

Polymer Chemistry and Materials Science

Drug Delivery Systems

Organic Synthesis

Green Chemistry

Agrochemicals and Crop Protection

Biomedical Imaging and Diagnostics

Safety and Hazards

Propriétés

IUPAC Name |

3-(methoxymethyl)oxetane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-9-2-6(5(7)8)3-10-4-6/h2-4H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVKOCPFYNHJTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(COC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methoxymethyl)oxetane-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2700682.png)

![N-{[1-(cyanomethyl)piperidin-4-yl]methyl}prop-2-enamide](/img/structure/B2700687.png)

![N-Benzyl-4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2700689.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2700695.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B2700696.png)

![Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate](/img/structure/B2700700.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2700704.png)